

6-Nitronicotinamide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 6-Nitronicotinamide

Cat. No.: B11771606

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Introduction

6-Nitronicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a heterocyclic organic compound with the chemical formula $C_6H_5N_3O_3$. Its structure consists of a pyridine ring substituted with a nitro group at the 6-position and a carboxamide group at the 3-position. While specific experimental data for **6-nitronicotinamide** is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, detailed experimental protocols for its synthesis and characterization based on established methods for related compounds, and insights into its potential biological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Direct experimental values for the physical and chemical properties of **6-nitronicotinamide** are not readily available. However, based on the known properties of similar nitropyridine and nicotinamide derivatives, the following table summarizes the predicted characteristics of the compound. These values should be considered estimates and require experimental verification.

Property	Predicted Value	Notes
Molecular Formula	C ₆ H ₅ N ₃ O ₃	
Molecular Weight	167.12 g/mol	
Appearance	Likely a yellow crystalline solid	Based on typical appearance of nitroaromatic compounds.
Melting Point	Not available	Expected to be significantly higher than nicotinamide (128-131 °C) due to the presence of the polar nitro group.
Boiling Point	> 400 °C (Predicted)	A predicted boiling point for the related compound 6-amino-3-nitropyridine-2-carboxamide is 405.9±45.0 °C[1].
Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF.	The nitro group decreases water solubility compared to nicotinamide.
pKa	~14.4 (Predicted for the amide proton)	A predicted pKa for the amide proton of the related compound 6-amino-3-nitropyridine-2-carboxamide is 14.43±0.50[1]. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing nitro group.
Density	~1.58 g/cm ³ (Predicted)	A predicted density for the related compound 6-amino-3-nitropyridine-2-carboxamide is 1.577±0.06 g/cm ³ [1].

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of **6-nitronicotinamide**. These protocols are based on established methods for the nitration of pyridines and the analysis of organic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synthesis of 6-Nitronicotinamide

The synthesis of **6-nitronicotinamide** can be approached through the nitration of nicotinamide. However, direct nitration of the pyridine ring can be challenging due to its electron-deficient nature and may lead to a mixture of isomers.[\[6\]](#) A more controlled synthesis might involve the nitration of a precursor followed by functional group manipulation. A plausible synthetic route is the nitration of 2-hydroxynicotinic acid, followed by conversion of the carboxylic acid to the amide.

A. Nitration of Nicotinamide (General Procedure)

This procedure is adapted from established methods for the nitration of pyridine derivatives.[\[4\]](#)
[\[5\]](#)

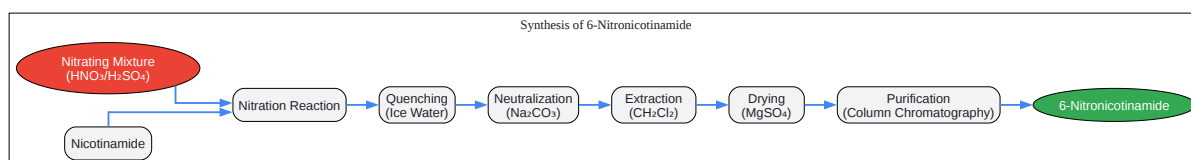
Materials:

- Nicotinamide
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice
- Sodium Carbonate (Na_2CO_3) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nicotinamide in concentrated sulfuric acid at 0°C (ice bath).

- Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate **6-nitronicotinamide**.



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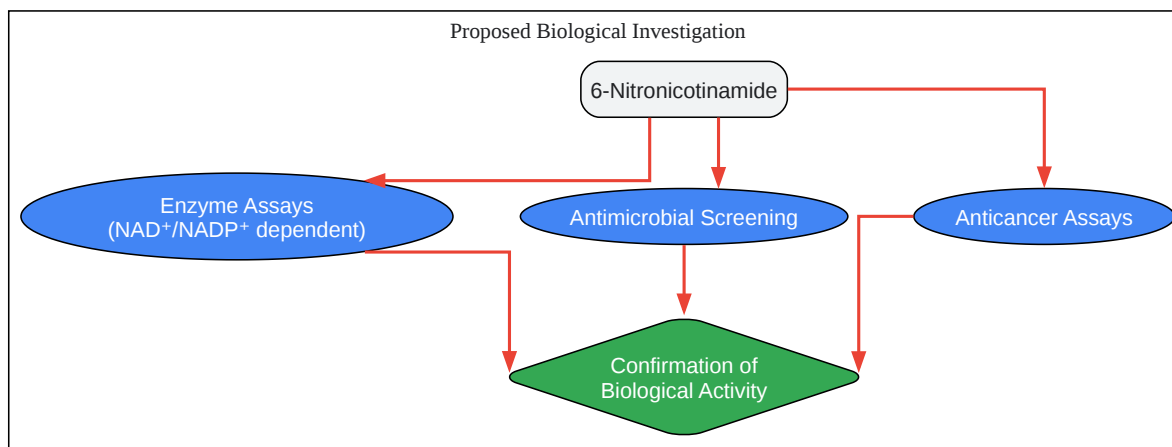
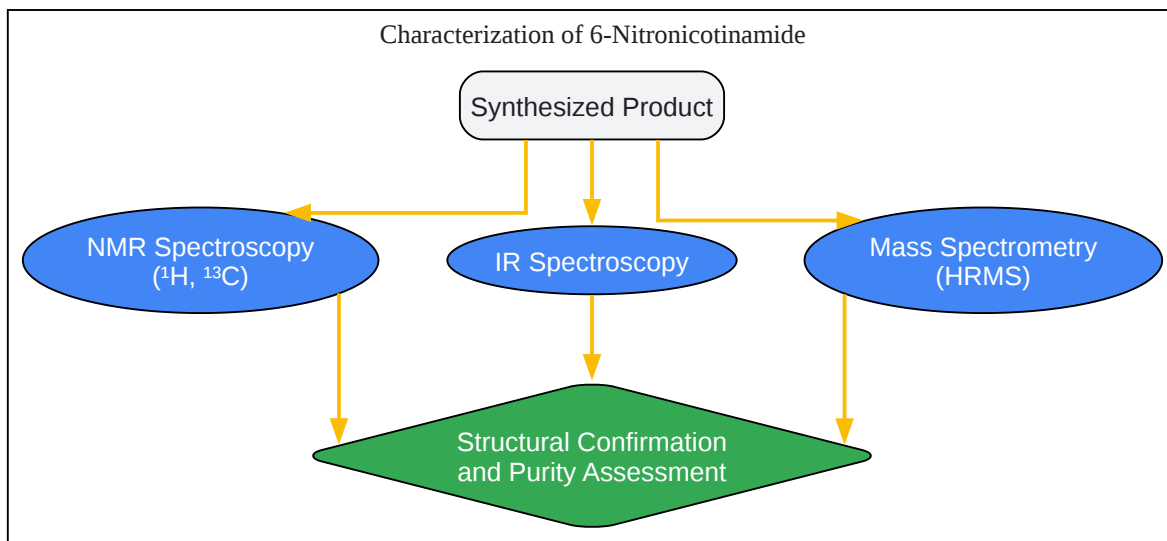
Caption: A generalized workflow for the synthesis of **6-Nitronicotinamide**.

Characterization of 6-Nitronicotinamide

The structure and purity of the synthesized **6-nitronicotinamide** should be confirmed using a combination of spectroscopic techniques.

B. Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra should be recorded to elucidate the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing nitro and carboxamide groups. The carbon NMR will show distinct resonances for each carbon atom in the molecule.[\[7\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum should confirm the presence of key functional groups. Expected characteristic absorption bands include: N-H stretching vibrations for the amide group (around $3400\text{--}3200\text{ cm}^{-1}$), C=O stretching for the amide carbonyl (around 1680 cm^{-1}), and asymmetric and symmetric stretching vibrations for the nitro group (around 1550 and 1350 cm^{-1} , respectively).[\[8\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[\[8\]](#)



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